molecular formula C12H12N2O3 B2491015 methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 91392-96-0

methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate

Cat. No.: B2491015
CAS No.: 91392-96-0
M. Wt: 232.239
InChI Key: CTILPASCHMQIMS-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Mechanism of Action

Target of Action

The primary targets of “methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” are currently unknown. This compound is a research chemical and there is limited information available about its specific targets and their roles

Mode of Action

It is known that benzodiazepines generally work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties

Biochemical Pathways

The biochemical pathways affected by “this compound” are currently unknown. As a research chemical , its effects on various biochemical pathways have not been extensively studied

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is also unknown .

Result of Action

The molecular and cellular effects of “this compound” are currently unknown. As a research chemical , its specific effects at the molecular and cellular level have not been extensively studied

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl anthranilate with an appropriate ketone, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties but different chemical structure.

    Lorazepam: Known for its anxiolytic and sedative effects, with a different substitution pattern on the benzodiazepine ring.

    Clonazepam: Used primarily for its anticonvulsant properties, with a distinct chemical structure compared to methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate.

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and potential applications. Its distinct structure allows for different interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-6,13H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTILPASCHMQIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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